2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose
Overview
Description
2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides This compound is characterized by the presence of an acetylamino group at the second carbon and the absence of a hydroxyl group at the same position, replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose typically involves the acetylation of 2-amino-2-deoxy-D-mannose. The reaction is carried out under mild conditions using acetic anhydride in the presence of a base such as pyridine. The reaction proceeds smoothly at room temperature, yielding the desired acetylated product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using crystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.
Major Products Formed
Oxidation: Formation of 2-(Acetylamino)-2-deoxy-D-mannonic acid.
Reduction: Formation of 2-amino-2-deoxy-D-mannose.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cellular processes and as a component of glycosaminoglycans.
Medicine: Investigated for its potential in drug development, particularly in targeting glycan-related pathways.
Industry: Utilized in the production of biocompatible materials and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds. It also interacts with lectins and other carbohydrate-binding proteins, influencing various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylamino)-2-deoxy-alpha-D-glucopyranose
- 2-(Acetylamino)-2-deoxy-beta-D-mannopyranose
- 2-(Acetylamino)-2-deoxy-alpha-D-galactopyranose
Uniqueness
2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its structural similarity to mannose makes it particularly valuable in glycoscience research, allowing for the study of mannose-related pathways and interactions.
Properties
IUPAC Name |
N-[(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-UOLFYFMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14131-64-7, 7772-94-3 | |
Record name | alpha-D-N-Acetylmannosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | β-D-Mannopyranose, 2-(acetylamino)-2-deoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.007 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-D-N-ACETYLMANNOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1O5EUP7KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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